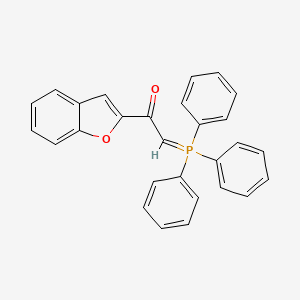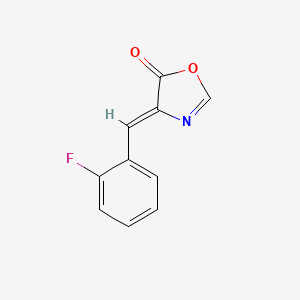
4-(2-Fluorobenzylidene)oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluorobenzylidene)oxazol-5(4H)-one is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorobenzylidene group attached to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorobenzylidene)oxazol-5(4H)-one typically involves the condensation of substituted benzoyl glycine with 2-fluorobenzaldehyde in the presence of fused sodium acetate and acetic anhydride . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(2-Fluorobenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The fluorobenzylidene group can participate in substitution reactions, leading to the formation of various substituted oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring.
科学的研究の応用
4-(2-Fluorobenzylidene)oxazol-5(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Fluorobenzylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The fluorobenzylidene group can interact with various enzymes and receptors, leading to changes in their activity. This can result in the modulation of biological processes, making the compound of interest in drug discovery and development.
類似化合物との比較
Similar Compounds
4-Fluorobenzaldehyde: A precursor in the synthesis of 4-(2-Fluorobenzylidene)oxazol-5(4H)-one.
4-Bromo-2-fluorobenzylidene-oxazol-5-ones: Similar compounds synthesized by the condensation of substituted benzoyl glycine with 4-bromo-2-fluorobenzaldehyde.
Uniqueness
This compound is unique due to the presence of the fluorobenzylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and applications.
特性
分子式 |
C10H6FNO2 |
|---|---|
分子量 |
191.16 g/mol |
IUPAC名 |
(4Z)-4-[(2-fluorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H6FNO2/c11-8-4-2-1-3-7(8)5-9-10(13)14-6-12-9/h1-6H/b9-5- |
InChIキー |
VVOQAOLTJQNMPG-UITAMQMPSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC=N2)F |
正規SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC=N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


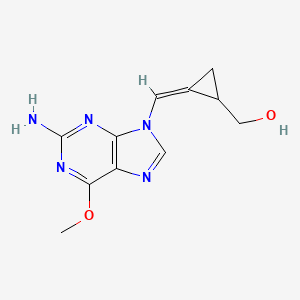


![2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran](/img/structure/B15210814.png)
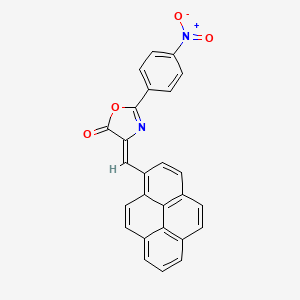



![5-[1-(4-Methylphenoxy)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B15210842.png)
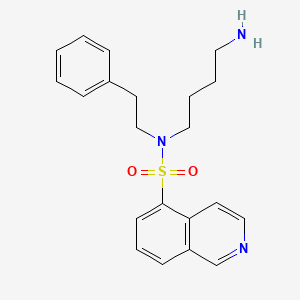
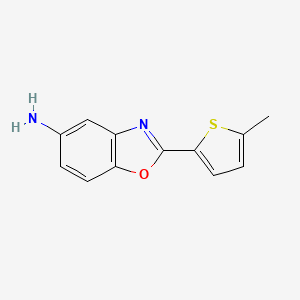
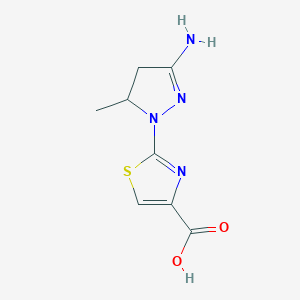
![Furan, 4-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B15210879.png)
